molecular formula C5H3ClN2O2 B1317487 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride CAS No. 57658-96-5

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride

Cat. No.: B1317487
CAS No.: 57658-96-5
M. Wt: 158.54 g/mol
InChI Key: FRROQKJGDKYZDE-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is a heterocyclic compound with significant interest in various fields of chemical research This compound is characterized by its unique structure, which includes a pyridazine ring with a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride typically involves the chlorination of 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions often include refluxing the carboxylic acid with thionyl chloride in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous bases, the carbonyl chloride group can hydrolyze to form 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

    Amines, Alcohols, Thiols: Used as nucleophiles in substitution reactions.

    Water or Aqueous Bases: Used for hydrolysis reactions.

Major Products:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.

Comparison with Similar Compounds

    6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains a methyl group at the nitrogen position.

    5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A related compound with a different ring structure and functional groups.

Uniqueness: 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

6-oxo-1H-pyridazine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRROQKJGDKYZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587447
Record name 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57658-96-5
Record name 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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